1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one
Description
1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one is an aromatic ketone characterized by a propan-1-one backbone substituted with a methyl group at the C2 position and a 3-chloro-4-hydroxyphenyl moiety at the C1 position. This compound is structurally related to pharmacologically active agents, such as tramadol derivatives, but differs in its substitution pattern and functional groups .
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-(3-chloro-4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-6(2)10(13)7-3-4-9(12)8(11)5-7/h3-6,12H,1-2H3 |
InChI Key |
SLVNOAGCWQCQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-4-hydroxyacetophenone with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-(3-Chloro-4-oxophenyl)-2-methylpropan-1-one.
Reduction: 1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-ol.
Substitution: 1-(3-Substituted-4-hydroxyphenyl)-2-methylpropan-1-one.
Scientific Research Applications
1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The hydroxy and chloro substituents on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural similarities with 1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one, differing primarily in substituent groups, ring positions, or backbone modifications:
Substituted Phenyl Propanones
Key Observations :
- Backbone Modifications: The absence of an amino group (cf. tramadol’s dimethylaminoethanol structure) distinguishes the target compound from opioid derivatives, reducing likely CNS activity .
Chalcone Derivatives
Key Observations :
- Conjugation Effects: Chalcones (α,β-unsaturated ketones) exhibit extended π-conjugation, enabling UV absorption and radical scavenging properties absent in saturated propanones like the target compound .
- Biological Activity: Chalcone derivatives are often explored for anticancer and anti-inflammatory effects, whereas saturated propanones may lack comparable reactivity .
Amino- and Hydroxy-Substituted Analogues
Key Observations :
- Amino vs. Hydroxy Groups: Amino-substituted propanones (e.g., tramadol) exhibit pronounced pharmacological activity due to receptor interactions, whereas hydroxy-substituted variants (e.g., the target compound) may prioritize metabolic stability .
- Steric Effects: The C2-methyl group in the target compound may hinder enzymatic degradation compared to non-methylated analogues .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The 4-OH group in the target compound facilitates intermolecular hydrogen bonds, likely leading to higher melting points compared to non-hydroxylated analogues (e.g., 1-(4-ethylphenyl)-2-methylpropan-1-one) .
- Crystallography : Tools like SHELXL and SHELXS are critical for validating the crystal structures of such compounds, ensuring accurate stereochemical assignments .
Biological Activity
1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its applications and mechanisms of action.
- Molecular Formula : C10H11ClO2
- Molecular Weight : 198.65 g/mol
- IUPAC Name : 1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one
Synthesis Methods
The synthesis of 1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one typically involves:
- Acylation Reactions : Utilizing acyl chlorides with aromatic compounds.
- Chloroacetylation : A method involving the reaction of aromatic amines with chloroacetyl chloride in the presence of bases like pyridine to yield the desired compound.
Anticancer Properties
Research has indicated that 1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one exhibits notable anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve:
- Enzyme Inhibition : It has been reported to inhibit fatty acid synthase and other critical enzymes involved in cancer metabolism.
Table 1: Anticancer Activity Data
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
The biological activity of 1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one is attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound binds to active sites on enzymes, inhibiting their function and disrupting metabolic pathways crucial for cancer cell survival.
- Receptor Interactions : It may also modulate receptor activity, influencing signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with varying concentrations of 1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one resulted in significant inhibition of cell proliferation, with an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Testing : In vitro testing revealed that the compound effectively inhibited the growth of Staphylococcus aureus and E. coli, supporting its potential use as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
